

What are the chemical properties of Ethoxytriethylsilane?

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Compound of Interest

Compound Name: **Ethoxytriethylsilane**

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An In-depth Technical Guide to the Chemical Properties of **Ethoxytriethylsilane**

For researchers, scientists, and drug development professionals, a deep understanding of reagent properties is fundamental to innovation. **Ethoxytriethylsilane** (CAS No. 597-67-1), a member of the monoalkoxysilane family, is a versatile compound whose chemical behavior is pivotal in various synthetic and material science applications. This guide provides a comprehensive exploration of its core chemical properties, reactivity, and characterization, offering field-proven insights into its handling and application.

Molecular Structure and Physicochemical Properties

Ethoxytriethylsilane, with the chemical formula $C_8H_{20}OSi$, possesses a central silicon atom bonded to three ethyl groups, imparting significant steric bulk, and one ethoxy group, which is the primary site of its characteristic reactivity.^{[1][2]} This structure dictates its physical and chemical nature.

Table 1: Physicochemical Properties of **Ethoxytriethylsilane**

Property	Value	Reference
IUPAC Name	ethoxy(triethyl)silane	[3]
CAS Number	597-67-1	[2]
Molecular Formula	C ₈ H ₂₀ OSi	[1] [2]
Molecular Weight	160.33 g/mol	[1] [3]
Appearance	Colorless to almost colorless clear liquid	[1]
Boiling Point	154-155.6 °C at 760 mmHg	[2] [4]
Density	~0.816 g/cm ³	[4]
Flash Point	36 °C (96.8 °F)	[2]
Refractive Index	~1.41	

| Moisture Sensitivity | Moisture sensitive |[\[5\]](#) |

Core Reactivity: The Si-O-C Linkage

The chemical behavior of **ethoxytriethylsilane** is dominated by the reactivity of its silicon-ethoxy (Si-O-C) bond. This bond is susceptible to cleavage, primarily through hydrolysis, which serves as the gateway to its most common applications.

Hydrolysis: Formation of Triethylsilanol

The cornerstone of **ethoxytriethylsilane**'s reactivity is its hydrolysis in the presence of water, which cleaves the ethoxy group to form triethylsilanol (Et₃SiOH) and ethanol.[\[6\]](#) This reaction is the initial and often rate-determining step in processes like sol-gel synthesis or surface modification.[\[7\]](#)

The rate and mechanism of hydrolysis are highly dependent on the reaction conditions, particularly pH.[\[6\]](#)[\[7\]](#)

- Acid-Catalyzed Hydrolysis (pH < 7): Under acidic conditions, the oxygen of the ethoxy group is protonated, making the silicon atom more electrophilic and thus more susceptible to

nucleophilic attack by water.[6][7] This mechanism is generally faster than hydrolysis under neutral or basic conditions.[7]

- Base-Catalyzed Hydrolysis (pH > 7): In basic media, a hydroxide ion directly attacks the silicon atom, leading to the displacement of the ethoxide.[7] While hydrolysis occurs, basic conditions significantly promote the subsequent condensation reaction.[6]

The stability of silyl ethers, and by extension alkoxy silanes, is largely dictated by the steric bulk of the substituents on the silicon atom.[8][9] The three ethyl groups in **ethoxytriethylsilane** offer moderate steric hindrance, making it more stable towards hydrolysis than smaller analogs like ethoxytrimethylsilane, but less stable than bulkier silyl ethers like tert-butyldimethylsilyl (TBDMS) ethers.[8][10]

Caption: Acid- and base-catalyzed hydrolysis pathways.

Condensation: Formation of Siloxanes

Following hydrolysis, the newly formed, reactive triethylsilanol molecules can undergo condensation with each other to form hexaethyl disiloxane and water. This process creates a stable siloxane bond (Si-O-Si).[6][7] The rate of condensation is also heavily influenced by pH, temperature, and concentration.[6]

Reaction Scheme:

- Hydrolysis: $\text{Et}_3\text{Si-OEt} + \text{H}_2\text{O} \rightleftharpoons \text{Et}_3\text{Si-OH} + \text{EtOH}$
- Condensation: $2 \text{Et}_3\text{Si-OH} \rightleftharpoons \text{Et}_3\text{Si-O-SiEt}_3 + \text{H}_2\text{O}$

This two-step process is fundamental to applications where a polysiloxane network is desired. [7]

Spectroscopic Characterization

A comprehensive understanding of a molecule requires thorough spectroscopic analysis. The expected spectral data for **ethoxytriethylsilane** are crucial for its identification and purity assessment.[11][12]

Table 2: Predicted Spectroscopic Data for **Ethoxytriethylsilane**

Technique	Feature	Expected Chemical Shift / Wavenumber
¹ H NMR	-O-CH ₂ -CH ₃ (quartet)	~3.7 ppm
	-Si-(CH ₂ -CH ₃) ₃ (quartet)	~0.9 ppm
	-O-CH ₂ -CH ₃ (triplet)	~1.2 ppm
	-Si-(CH ₂ -CH ₃) ₃ (triplet)	~0.6 ppm
¹³ C NMR	-O-CH ₂ -CH ₃	~58 ppm
	-O-CH ₂ -CH ₃	~18 ppm
	-Si-CH ₂ -CH ₃	~7 ppm
	-Si-CH ₂ -CH ₃	~8 ppm
FTIR	C-H stretch	2800-3000 cm ⁻¹
	Si-O-C asymmetric stretch	~1080 cm ⁻¹ (strong, broad)
Mass Spec (EI)	Molecular Ion [M] ⁺	m/z 160
	[M-CH ₃] ⁺	m/z 145

|| [M-CH₂CH₃]⁺ | m/z 131 |

Note: Predicted values are based on general principles of NMR, IR, and MS spectroscopy and data from similar alkoxy silane compounds.[\[11\]](#)[\[13\]](#)[\[14\]](#)

Experimental Protocols

Protocol: Real-Time Monitoring of Hydrolysis via ATR-FTIR

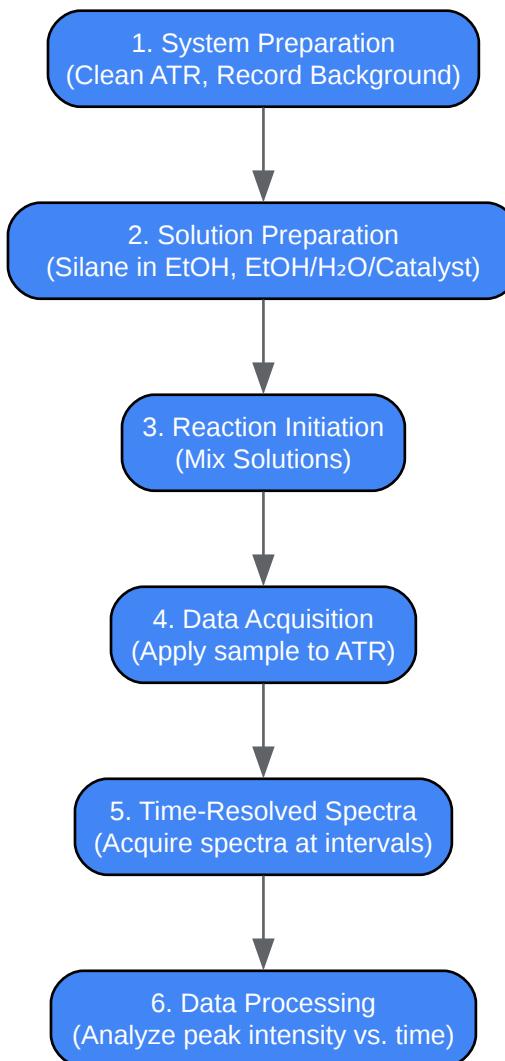
This protocol allows for the in-situ study of the hydrolysis of **ethoxytriethylsilane** by monitoring changes in the infrared spectrum over time.[\[6\]](#)[\[7\]](#)

Materials:

- **Ethoxytriethylsilane**
- Ethanol (as co-solvent)
- Deionized water
- Acid or base catalyst (e.g., 0.1 M HCl or 0.1 M NH₄OH)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Methodology:

- System Preparation: Ensure the ATR crystal is clean and dry. Record a background spectrum.
- Solution Preparation: In a vial, prepare a solution of **ethoxytriethylsilane** in ethanol (e.g., 5% v/v). In a separate container, prepare the desired ethanol/water mixture (e.g., 95:5 v/v).
- Reaction Initiation: Add the catalyst to the ethanol/water mixture. Combine this mixture with the **ethoxytriethylsilane** solution and mix thoroughly to start the reaction.
- Data Acquisition: Immediately place an aliquot of the reacting solution onto the ATR crystal.
- Time-Resolved Analysis: Acquire IR spectra at regular intervals (e.g., every 60 seconds) for a designated period.
- Data Analysis: Monitor the decrease in the intensity of the characteristic Si-O-C peak (~1080 cm⁻¹) and the corresponding increase in the broad O-H stretch of the silanol product (~3200-3600 cm⁻¹) and ethanol.^[7] Plotting the peak intensity changes over time allows for the determination of reaction kinetics.



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Caption: Workflow for monitoring hydrolysis via ATR-FTIR.

Applications in Synthesis

While primarily a precursor for materials via hydrolysis and condensation, **ethoxytriethylsilane** is related to other key synthetic reagents.

- Precursor to Silyl Ethers: Like other alkoxy silanes, it can be used to form silyl ethers, which serve as robust protecting groups for alcohols in multi-step organic synthesis.[8][15] The triethylsilyl (TES) group is more stable than the trimethylsilyl (TMS) group but is readily cleaved by fluoride sources (like TBAF) or acidic conditions.[15][16]

- Relation to Triethylsilane: **Ethoxytriethylsilane** can be considered a precursor or an oxidized form of triethylsilane (Et_3SiH).^[17] Triethylsilane is a widely used mild reducing agent, particularly for ionic hydrogenations when paired with a strong acid.^{[18][19][20]}

Safety and Handling

Ethoxytriethylsilane is a flammable liquid and vapor.^[21] It is also moisture-sensitive, and contact with water will initiate the hydrolysis process, releasing ethanol.^[5]

- Handling: Use in a well-ventilated area with spark-proof tools and explosion-proof equipment.^[22] Ground and bond containers during transfer to prevent static discharge.^{[22][23]}
- Personal Protective Equipment (PPE): Wear suitable gloves and eye/face protection.^[23]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and incompatible materials such as acids.^{[5][21]}
- First Aid: In case of skin contact, wash off immediately with soap and plenty of water.^[23] For eye contact, rinse cautiously with water for several minutes.^[23] If inhaled, move the person to fresh air.^[23]

Conclusion

Ethoxytriethylsilane is a valuable organosilicon compound whose chemical properties are centered on the reactivity of its Si-O-C bond. Its susceptibility to controlled hydrolysis and subsequent condensation makes it a key building block in materials science. For synthetic chemists, the triethylsilyl moiety it provides is a moderately stable protecting group, offering a balance between robustness and ease of cleavage. A thorough understanding of its reactivity, guided by spectroscopic analysis and safe handling protocols, is essential for leveraging its full potential in research and development.

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